molecular formula C22H17NS B14810229 N-phenyl-4-(5-phenylthiophen-2-yl)aniline

N-phenyl-4-(5-phenylthiophen-2-yl)aniline

Cat. No.: B14810229
M. Wt: 327.4 g/mol
InChI Key: IWKPSHKZSJYUPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(5-phenylthiophen-2-yl)aniline typically involves Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions generally include:

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4.

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: 80-100°C.

    Time: 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(5-phenylthiophen-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Halogenated thiophenes and anilines.

Scientific Research Applications

N-phenyl-4-(5-phenylthiophen-2-yl)aniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-phenyl-4-(5-phenylthiophen-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C22H17NS

Molecular Weight

327.4 g/mol

IUPAC Name

N-phenyl-4-(5-phenylthiophen-2-yl)aniline

InChI

InChI=1S/C22H17NS/c1-3-7-17(8-4-1)21-15-16-22(24-21)18-11-13-20(14-12-18)23-19-9-5-2-6-10-19/h1-16,23H

InChI Key

IWKPSHKZSJYUPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

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